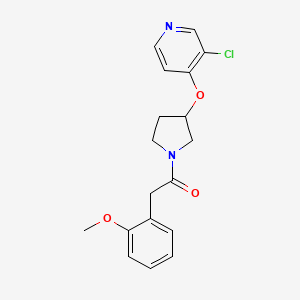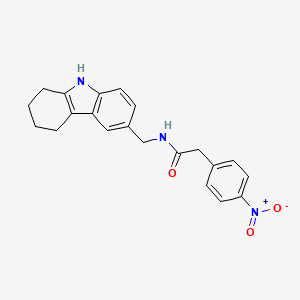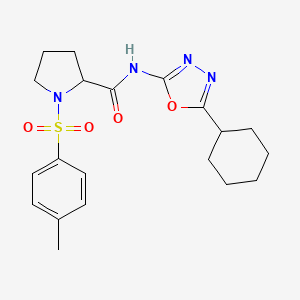
N-(5-シクロヘキシル-1,3,4-オキサジアゾール-2-イル)-1-トシルピロリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The tosylpyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole ring and the tosylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
作用機序
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial effects .
類似化合物との比較
Similar Compounds
- N-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)-2-(1H-indol-3-yl)acetamide
- 3,5-dichloro-N-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to its specific combination of the oxadiazole ring and the tosylpyrrolidine moiety. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14-9-11-16(12-10-14)29(26,27)24-13-5-8-17(24)18(25)21-20-23-22-19(28-20)15-6-3-2-4-7-15/h9-12,15,17H,2-8,13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYICIYYEGZWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)
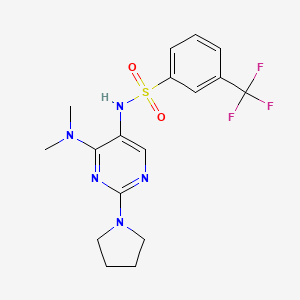

![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)
![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2475242.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)

![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)
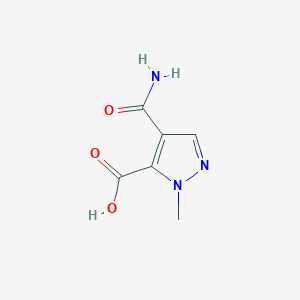
![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2475248.png)
